
3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one
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Overview
Description
3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antidiabetic, and antioxidant properties .
Preparation Methods
The synthesis of 3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidine ring under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antidiabetic, and antioxidant properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other triazole and pyrimidine derivatives, such as:
- 5-methoxy-4-methyl-2-(1,2,3-triazol-2-yl)phenyl compounds
- 4-chloro-2-(1,2,3-triazol-2-yl)phenyl compounds These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct biological properties .
Biological Activity
The compound 3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a complex organic molecule featuring both triazole and pyrimidine moieties. Its biological activity is of significant interest due to the potential therapeutic applications in various fields, including oncology and neurology. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C12H15N5O2
- IUPAC Name : this compound
Anticancer Properties
Research indicates that triazole-containing compounds exhibit promising anticancer activity. The compound has been investigated for its effects on various cancer cell lines.
Cell Line | IC50 (µg/mL) | Activity |
---|---|---|
HCT116 | 64.3 | Moderate Activity |
Mia-PaCa2 | 68.4 | Moderate Activity |
MDA-MB231 | 42.5 | High Activity |
The IC50 values suggest that the compound demonstrates moderate to high cytotoxicity against specific cancer cell lines, indicating its potential as an anticancer agent .
The mechanism through which this compound exerts its biological effects involves several biochemical pathways:
- Enzyme Inhibition : The triazole moiety is known to interact with enzymes involved in cancer progression, potentially inhibiting their activity and leading to reduced cell proliferation.
- Receptor Modulation : The compound may also modulate receptors that play a role in tumor growth and metastasis, although specific targets require further investigation.
Study on Anticancer Activity
In a recent study, derivatives of triazole were synthesized and evaluated for their anticancer properties against multiple cell lines. The study highlighted the effectiveness of compounds similar to the target molecule in inhibiting cell growth through apoptosis induction .
Neuroprotective Effects
Another area of research focuses on the neuroprotective potential of triazole derivatives. The presence of the triazole ring has been associated with enhanced acetylcholinesterase (AChE) inhibitory activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's .
Properties
IUPAC Name |
6-methyl-3-[2-oxo-2-[3-(triazol-2-yl)pyrrolidin-1-yl]ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-10-6-12(20)18(9-14-10)8-13(21)17-5-2-11(7-17)19-15-3-4-16-19/h3-4,6,9,11H,2,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTISZYJXKHENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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